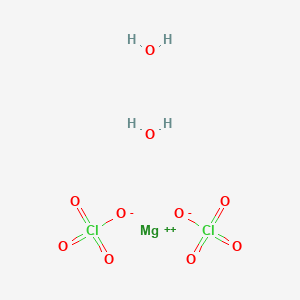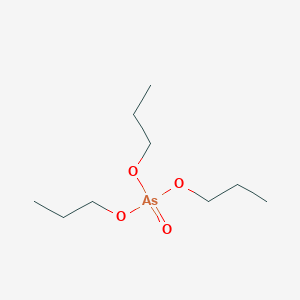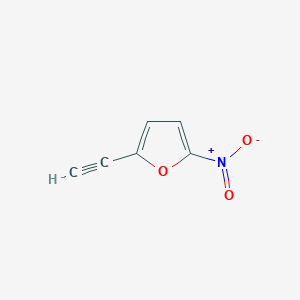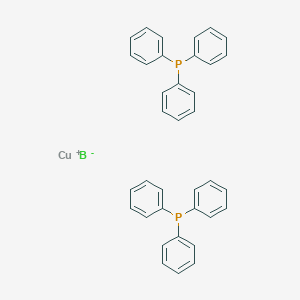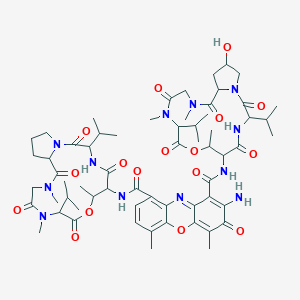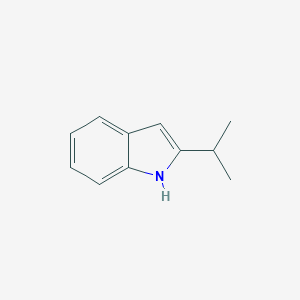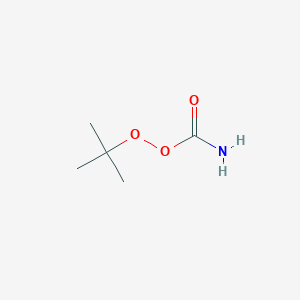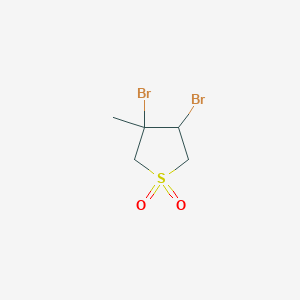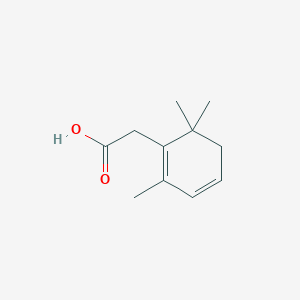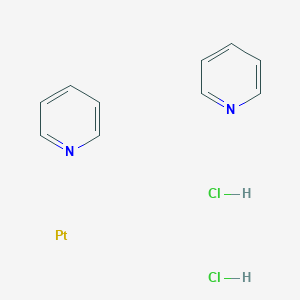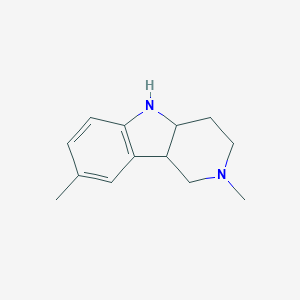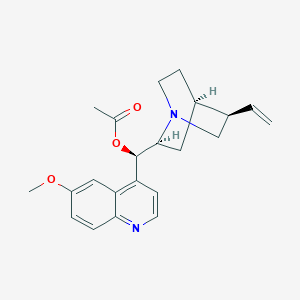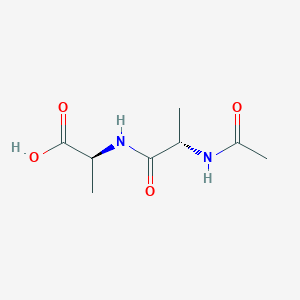
Acetylalanylalanine
Übersicht
Beschreibung
Acetylalanylalanine is a dipeptide composed of acetyl, alanine, and another alanine residue. It is a modified form of the amino acid alanine, where an acetyl group is attached to the nitrogen atom of the alanine molecule. This modification can alter the molecule's properties and reactivity. While the provided papers do not directly discuss acetylalanylalanine, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, structure, and properties of similar acetylated compounds .
Synthesis Analysis
The synthesis of acetylalanylalanine-like compounds often involves complex organic reactions. For instance, the palladium-catalyzed reaction of acetyl oximes with isocyanides, as described in one study, leads to the synthesis of 2H-pyrrol-2-imines. This process includes the generation of an enamido-palladium(II) species, migratory double-isocyanide insertion, and cyclization . Although this particular synthesis does not directly apply to acetylalanylalanine, the methodologies used, such as palladium-catalyzed reactions, could potentially be adapted for the synthesis of acetylated amino acids.
Molecular Structure Analysis
The molecular structure of acetylalanylalanine would be expected to feature an acetyl group attached to the nitrogen of an alanine residue, with another alanine residue attached through peptide bonding. A study on N-acetylalanine provides insights into the conformational landscape of acetylated amino acids, revealing that such molecules can exist in multiple stable conformations, some of which may contain intramolecular hydrogen bonds . These findings are relevant as they suggest that acetylalanylalanine could also exhibit multiple conformations, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Chemical reactions involving acetylated compounds can be complex and diverse. For example, acetone photosensitization of 2'-deoxyguanosine leads to the formation of a novel photoproduct, demonstrating the intricate photochemical transformations that can occur with acetylated species . While this reaction is specific to nucleosides, it underscores the potential for acetyl groups to participate in or influence photochemical processes, which could be relevant for understanding the behavior of acetylalanylalanine under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylalanylalanine would be influenced by its molecular structure, including its conformational flexibility and the presence of an acetyl group. Theoretical and experimental studies on N-acetylalanine have shown that different conformations can be identified using vibrational spectroscopy, and the intensities of specific bands can provide information on rotamerization constants . These findings suggest that similar spectroscopic techniques could be used to study the physical and chemical properties of acetylalanylalanine, including its stability and conformational preferences.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Biological Processes
- N-Acetylalanine Aminopeptidase : A study by Schoenberger and Tschesche (1981) described a newly discovered enzyme, N-acetylalanine aminopeptidase, isolated from human erythrocytes. This enzyme specifically liberates N-acetylalanine from N-acetylalanine peptides, suggesting a potential role in protein processing and metabolism (Schoenberger & Tschesche, 1981).
Chemical and Structural Analysis
- Acetylornithinase Research : Vogel and Bonner (1956) worked on acetylornithinase of Escherichia coli, examining its partial purification and properties. Although not directly studying acetylalanylalanine, this research contributes to understanding the broader category of acetylamino acids, which includes acetylalanylalanine (Vogel & Bonner, 1956).
Biotechnology Applications
- Poly(beta-hydroxybutyrate) Production : Van Aalst-van Leeuwen et al. (1997) investigated the kinetics of poly(beta-hydroxybutyrate) production and consumption by Paracoccus pantotrophus, a process influenced by acetic acid, potentially linking to the metabolism of acetyl compounds like acetylalanylalanine (van Aalst-van Leeuwen et al., 1997).
Therapeutic and Pharmacological Effects
- Acetyl-DL-Leucine on Vestibular Neurons : Vibert and Vidal (2001) studied the in vitro effects of acetyl-DL-leucine on central vestibular neurons. This research helps in understanding the broader implications of acetylated amino acids in neurological and vestibular functions (Vibert & Vidal, 2001).
Chemistry and Molecular Studies
- Salicylic Acid Derivatives : Ekinci, Şentürk, & Küfrevioğlu (2011) explored salicylic acid derivatives, mentioning acetylated compounds in their review. This research is relevant for understanding the chemical behavior and potential applications of acetyl compounds like acetylalanylalanine (Ekinci, Şentürk, & Küfrevioğlu, 2011).
Environmental Impact
- Role of Amide Nitrogen in Water Chlorination : Jensen, Lam, & Helz (1999) studied the role of amide nitrogen in water chlorination, which may include compounds like acetylalanylalanine. This research is significant for understanding the environmental and water treatment implications of acetylated amino acids (Jensen, Lam, & Helz, 1999).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMSEWWBGCBFM-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173808 | |
| Record name | Acetylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylalanylalanine | |
CAS RN |
19245-87-5, 19993-26-1 | |
| Record name | N-Acetyl-L-alanyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19245-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylalanylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



